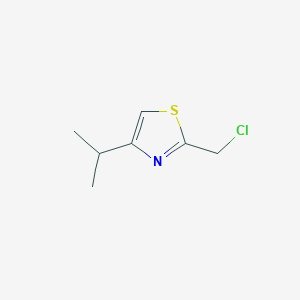
2-(CHLOROMETHYL)-4-ISOPROPYLTHIAZOLE
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(CHLOROMETHYL)-4-ISOPROPYLTHIAZOLE is a heterocyclic compound containing a thiazole ring substituted with a chloromethyl group at the 2-position and an isopropyl group at the 4-position. Thiazoles are known for their presence in various biologically active molecules and their applications in medicinal chemistry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(CHLOROMETHYL)-4-ISOPROPYLTHIAZOLE typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-chloromethylthioacetamide with isopropylamine in the presence of a base, followed by cyclization to form the thiazole ring. The reaction conditions often include heating and the use of solvents like toluene or ethanol to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Catalysts and advanced purification techniques are often employed to ensure the quality of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
2-(CHLOROMETHYL)-4-ISOPROPYLTHIAZOLE undergoes various chemical reactions, including:
Substitution Reactions: The chloromethyl group can be substituted with nucleophiles such as amines, thiols, or alcohols.
Oxidation Reactions: The thiazole ring can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction Reactions: The compound can be reduced to form corresponding thiazolidines.
Common Reagents and Conditions
Substitution Reactions: Reagents like sodium azide, potassium thiocyanate, or primary amines are commonly used. Conditions often involve mild heating and the use of polar solvents.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid are used under controlled conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are employed under anhydrous conditions.
Major Products Formed
Substitution Reactions: Products include azides, thiocyanates, and substituted thiazoles.
Oxidation Reactions: Products include sulfoxides and sulfones.
Reduction Reactions: Products include thiazolidines and other reduced derivatives.
Applications De Recherche Scientifique
2-(CHLOROMETHYL)-4-ISOPROPYLTHIAZOLE has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and antifungal properties.
Medicine: Explored for its potential therapeutic applications, including as an intermediate in the synthesis of pharmaceutical agents.
Industry: Utilized in the production of agrochemicals, dyes, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 2-(CHLOROMETHYL)-4-ISOPROPYLTHIAZOLE involves its interaction with specific molecular targets. The chloromethyl group can form covalent bonds with nucleophilic sites in biological molecules, leading to the inhibition of enzyme activity or disruption of cellular processes. The thiazole ring can interact with various receptors or enzymes, modulating their activity and leading to biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-(Chloromethyl)-4-methyl-1,3-thiazole
- 2-(Chloromethyl)-4-ethyl-1,3-thiazole
- 2-(Chloromethyl)-4-tert-butyl-1,3-thiazole
Uniqueness
2-(CHLOROMETHYL)-4-ISOPROPYLTHIAZOLE is unique due to the presence of the isopropyl group, which can influence its chemical reactivity and biological activity. The steric and electronic effects of the isopropyl group can lead to differences in the compound’s interaction with molecular targets compared to its analogs.
Propriétés
Formule moléculaire |
C7H10ClNS |
|---|---|
Poids moléculaire |
175.68 g/mol |
Nom IUPAC |
2-(chloromethyl)-4-propan-2-yl-1,3-thiazole |
InChI |
InChI=1S/C7H10ClNS/c1-5(2)6-4-10-7(3-8)9-6/h4-5H,3H2,1-2H3 |
Clé InChI |
TYAQAJHTSFPCCD-UHFFFAOYSA-N |
SMILES canonique |
CC(C)C1=CSC(=N1)CCl |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details





Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![1H-Pyrrolo[2,3-B]pyridine, 1-[(1,1-dimethylethyl)dimethylsilyl]-3-iodo-](/img/structure/B8804380.png)
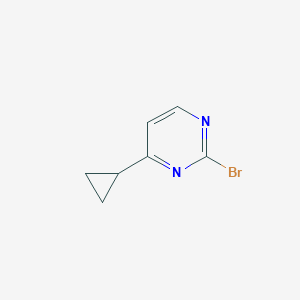
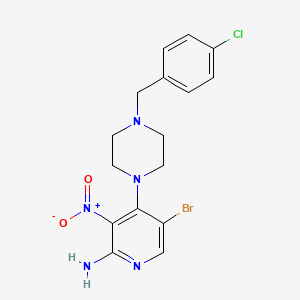
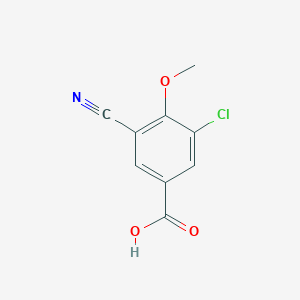
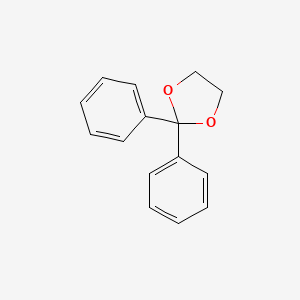
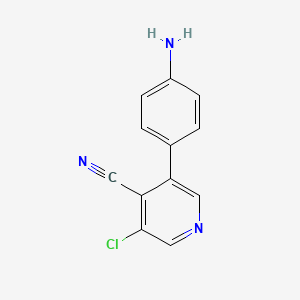
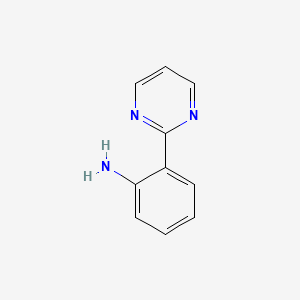
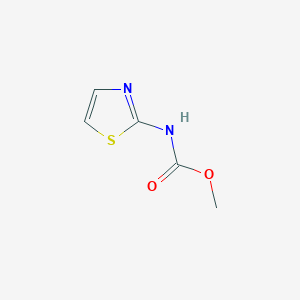
![[(4-Chloro-3-fluorophenyl)carbamoyl]formic acid](/img/structure/B8804462.png)
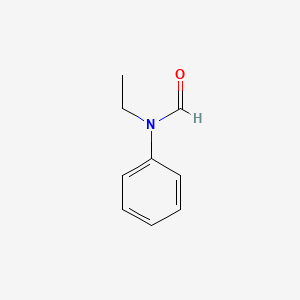
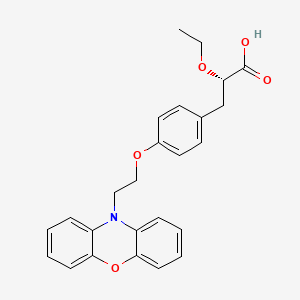
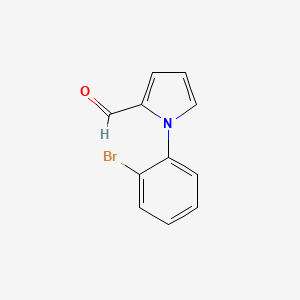
![N-[4-(1-benzoyl-4-piperidinyl)butyl]-3-(3-pyridinyl)-2-propenamide](/img/structure/B8804472.png)
![7-Chloro-2-cyclopropylpyrazolo[1,5-a]pyrimidine](/img/structure/B8804474.png)
